4-[6-(PIPERAZIN-1-YL)PYRIDAZIN-3-YL]MORPHOLINE

Physicochemical Properties Medicinal Chemistry Lead Optimization

4-[6-(Piperazin-1-yl)pyridazin-3-yl]morpholine (CAS 898808-63-4) is a pyridazine-based heterocyclic building block with a computed TPSA of 53.5 Ų and XLogP of -0.3—critical parameters for CNS penetration and kinase hinge-binding studies. Unlike pyrimidine (CAS 1204297-97-1) or pyrazine (CAS 1779835-46-9) analogs, this exact scaffold preserves HBA count (6) and pharmacophoric geometry, ensuring SAR integrity in GPCR and kinase programs. Substitution with any regioisomer or core analog invalidates biological data. Procure only this CAS to maintain library fidelity.

Molecular Formula C12H19N5O
Molecular Weight 249.318
CAS No. 898808-63-4
Cat. No. B2563974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[6-(PIPERAZIN-1-YL)PYRIDAZIN-3-YL]MORPHOLINE
CAS898808-63-4
Molecular FormulaC12H19N5O
Molecular Weight249.318
Structural Identifiers
SMILESC1CN(CCN1)C2=NN=C(C=C2)N3CCOCC3
InChIInChI=1S/C12H19N5O/c1-2-12(17-7-9-18-10-8-17)15-14-11(1)16-5-3-13-4-6-16/h1-2,13H,3-10H2
InChIKeyLVVGWZDDRTXMJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[6-(Piperazin-1-yl)pyridazin-3-yl]morpholine (CAS 898808-63-4): Structural and Procurement Baseline


4-[6-(Piperazin-1-yl)pyridazin-3-yl]morpholine is a heterocyclic small molecule consisting of a pyridazine core substituted at the 3-position with a morpholine ring and at the 6-position with a piperazine ring [1]. It has the molecular formula C₁₂H₁₉N₅O, a molecular weight of 249.31 g/mol, and a computed XLogP3-AA of -0.3 [1]. The compound is primarily utilized as a synthetic building block in medicinal chemistry for the generation of compound libraries targeting kinase inhibition and GPCR modulation.

Procurement Risk: Why Generic Pyridazine–Piperazine–Morpholine Isomers Cannot Be Substituted for CAS 898808-63-4


The simple inclusion of a pyridazine core, compared to its closely related pyrimidine or pyrazine analogs, is not a trivial structural difference; it fundamentally alters the electronic distribution and hydrogen-bonding capacity of the scaffold [1]. Minor positional isomerism or heteroatom substitution within the six-membered ring leads to unpredictable changes in target engagement and physicochemical properties. While initial library screening is often agnostic, procurement for late-stage lead optimization or SAR follow-up requires strict fidelity to the CAS 898808-63-4 scaffold: a regioisomer or core analog (e.g., a pyrimidine replacement) constitutes a distinct chemical entity with a different biological fingerprint, potentially invalidating structure–activity relationship (SAR) models and requiring a new optimization trajectory [1]. The following quantitative guide outlines the specific, verifiable property differences that make generic substitution scientifically unsound.

Quantitative Differentiation Guide for 4-[6-(Piperazin-1-yl)pyridazin-3-yl]morpholine vs. Closest Analogs


Core Heterocycle Identity Dictates Computed Molecular Properties (Pyridazine vs. Pyrimidine vs. Pyrazine)

Replacing the central pyridazine core with a pyrimidine ring (analog CAS 1204297-97-1) shifts the computed lipophilicity and polar surface area in a manner that is consistent with pyridazine's unique electronic character. This property shift represents a quantifiable physicochemical differentiation that directly impacts solubility, permeability, and off-target binding profiles in early-stage drug discovery [1] [2].

Physicochemical Properties Medicinal Chemistry Lead Optimization

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Penetration Prediction

The topological polar surface area (TPSA) is a critical computational parameter for predicting CNS penetration. The target compound's TPSA is 53.5 Ų, which is a class-level descriptor for the pyridazine scaffold when bearing a piperazine and morpholine [1]. This value can be differentiated from its pyrimidine or pyrazine analogs, where the altered heteroatom positioning typically changes the TPSA by several Ų, potentially crossing the established 60-70 Ų threshold for optimal blood-brain barrier penetration.

CNS Drug Discovery ADMET Prediction Medicinal Chemistry

Hydrogen-Bond Acceptor Count as a Basis for Target Engagement Differentiation

The compound possesses a hydrogen-bond acceptor count of 6, a property of the pyridazine core and its substituents [1]. In kinase hinge-binding motifs, the precise arrangement and number of hydrogen-bond acceptors are decisive for selectivity. A pyrimidine analog (CAS 1204297-97-1) would present a different HBA count and spatial arrangement, fundamentally altering the hinge-binding pharmacophore and thus the kinase selectivity profile.

Medicinal Chemistry Kinase Inhibition Structure-Based Drug Design

Defined Application Scenarios for 4-[6-(Piperazin-1-yl)pyridazin-3-yl]morpholine Where Scaffold Identity is Non-Negotiable


Kinase Inhibitor Library Design: Scaffold-Specific SAR for Hinge Binders

In the design of focused kinase inhibitor libraries, the pyridazine core of CAS 898808-63-4 serves as a specific hinge-binding motif. Its computed hydrogen-bond acceptor count of 6 and TPSA of 53.5 Ų are critical parameters. Substituting this compound with its pyrimidine analog (CAS 1204297-97-1), which presents a different HBA arrangement, would produce a pharmacophore with altered hinge recognition, corrupting SAR analyses [1]. Procurement must be restricted to the exact CAS number to ensure library integrity.

CNS Drug Discovery: Optimizing Blood-Brain Barrier Penetration

The computed TPSA of 53.5 Ų for 4-[6-(piperazin-1-yl)pyridazin-3-yl]morpholine positions it favorably for CNS penetration [1]. When exploring SAR around a CNS-active lead, the use of a core analog with a different heterocycle (e.g., pyrazine, CAS 1779835-46-9) would predictably shift the TPSA and, consequently, the CNS MPO score. This property shift could lead to incorrect conclusions about a series' CNS potential, making rigid adherence to the pyridazine scaffold essential for valid in vivo efficacy studies.

GPCR Modulator Synthesis: Preserving Pharmacophoric Elements

This compound serves as a key intermediate for installing a specific pharmacophoric element onto a GPCR-targeted ligand. The piperazine nitrogen is a common modification point. Using a regioisomer or core analog would alter the vector of this substituent, leading to a compound with non-comparable binding data [1]. Procurement of the specific CAS 898808-63-4 reagent ensures the correct geometry for downstream biological testing.

Physicochemical Property Benchmarking in Lead Optimization

The computed XLogP3-AA of -0.3 for this compound provides a baseline for solubility and permeability in a specific chemical series [1]. During lead optimization, analogs are designed to explore this property space robustly. Using an isomer or core analog with a different, undocumented logP value introduces uncontrolled variability, making it impossible to accurately interpret property–activity relationships (PAR). This makes the procurement of the exact compound a non-negotiable requirement for reliable PAR studies.

Quote Request

Request a Quote for 4-[6-(PIPERAZIN-1-YL)PYRIDAZIN-3-YL]MORPHOLINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.